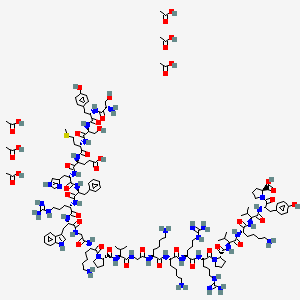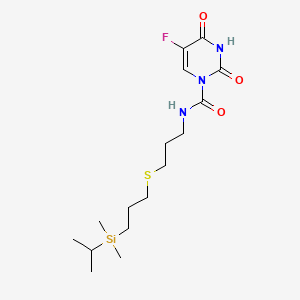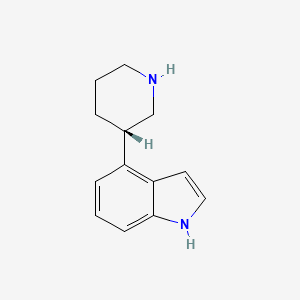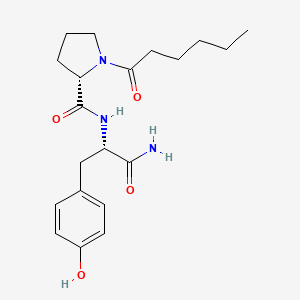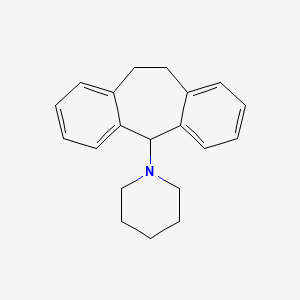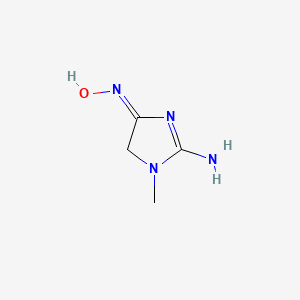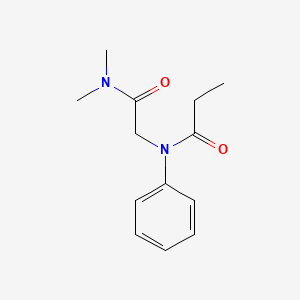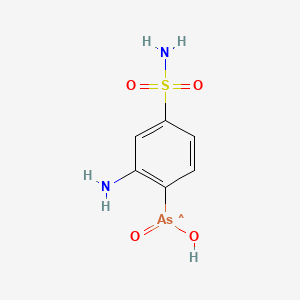
Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-, also known as arsanilic acid, is an organoarsenic compound. It is an amino derivative of phenylarsonic acid with the amine group positioned at the 4-position on the benzene ring. This compound has historical significance in medicinal chemistry and has been used in various applications, including veterinary medicine and scientific research .
Preparation Methods
The synthesis of arsanilic acid was first reported in 1863 by Antoine Béchamp. The process involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction. The reaction can be represented as follows:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Arsanilic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different arsenic-containing compounds.
Reduction: Reduction reactions can convert it into other organoarsenic compounds.
Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Arsanilic acid has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: Research has explored its interactions with proteins and its potential effects on biological systems.
Medicine: Historically, it was used as a veterinary feed additive to promote growth and prevent dysentery in poultry and swine.
Industry: It has applications in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of arsanilic acid involves its interaction with biological molecules, particularly proteins. It can bind to protein thiol groups, disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial activity. The molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Arsanilic acid can be compared with other similar compounds, such as:
Phenylarsonic acid: Another organoarsenic compound with similar chemical properties but different biological activities.
Roxarsone: A related compound used as a feed additive with similar applications in veterinary medicine.
Nitarsone: Another organoarsenic compound used in veterinary medicine.
The uniqueness of arsanilic acid lies in its specific chemical structure and historical significance in medicinal chemistry .
Properties
CAS No. |
687600-95-9 |
|---|---|
Molecular Formula |
C6H8AsN2O4S |
Molecular Weight |
279.13 g/mol |
InChI |
InChI=1S/C6H8AsN2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
InChI Key |
HTXRILAGKIIGGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)[As](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



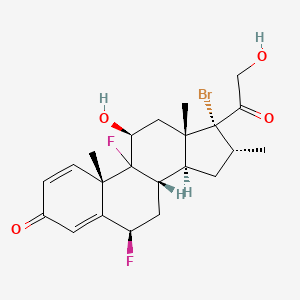
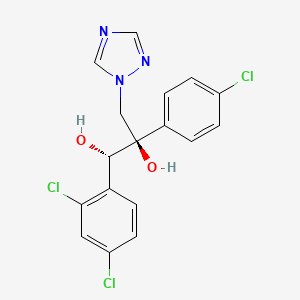


![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
